Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate
Description
ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and methoxy groups
Properties
Molecular Formula |
C22H26BrNO5 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
ethyl 3-[(2-bromo-4-ethylphenyl)methoxycarbonylamino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C22H26BrNO5/c1-4-15-6-7-17(19(23)12-15)14-29-22(26)24-20(13-21(25)28-5-2)16-8-10-18(27-3)11-9-16/h6-12,20H,4-5,13-14H2,1-3H3,(H,24,26) |
InChI Key |
PBRPWKZBQUYKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)COC(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE typically involves multiple steps, starting with the bromination of 4-ethylphenol to introduce the bromine atom. This is followed by the protection of the hydroxyl group and subsequent reactions to introduce the methoxycarbonyl and amino groups. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding ethylphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-({[(2-BROMO-4-METHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE
- ETHYL 3-({[(2-CHLORO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE
Uniqueness
ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
